N-(2-Chloroethyl)-N-hexyl-1-hexanamine
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Overview
Description
N-(2-Chloroethyl)-N-hexyl-1-hexanamine is an organic compound that belongs to the class of alkylamines It is characterized by the presence of a chloroethyl group attached to a hexyl chain, which is further connected to a hexanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N-hexyl-1-hexanamine typically involves the reaction of hexylamine with 2-chloroethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature of around 80-100°C to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloroethyl)-N-hexyl-1-hexanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.
Substitution: The chloroethyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under mild conditions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Ethyl-substituted amines.
Substitution: Various substituted amines or thiols.
Scientific Research Applications
N-(2-Chloroethyl)-N-hexyl-1-hexanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-(2-Chloroethyl)-N-hexyl-1-hexanamine involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the formation of cross-links. This can result in the inhibition of DNA replication and protein synthesis, ultimately leading to cell death. The compound’s ability to form DNA adducts makes it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
N-(2-Chloroethyl)-N-nitrosoureas: These compounds, such as carmustine and lomustine, are used in cancer treatment due to their ability to form DNA cross-links.
N-(2-Chloroethyl)glycine: This compound is used in the synthesis of peptides and other biologically active molecules.
Uniqueness
N-(2-Chloroethyl)-N-hexyl-1-hexanamine is unique due to its specific structure, which combines a chloroethyl group with a hexyl chain and a hexanamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
57616-80-5 |
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Molecular Formula |
C14H30ClN |
Molecular Weight |
247.85 g/mol |
IUPAC Name |
N-(2-chloroethyl)-N-hexylhexan-1-amine |
InChI |
InChI=1S/C14H30ClN/c1-3-5-7-9-12-16(14-11-15)13-10-8-6-4-2/h3-14H2,1-2H3 |
InChI Key |
ZPRUXOMHPKKNQD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(CCCCCC)CCCl |
Origin of Product |
United States |
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